2-(Tetramethyl-1,3,2-dioxaborolan-2-yl)prop-2-en-1-ol
Description
Properties
IUPAC Name |
2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)prop-2-en-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17BO3/c1-7(6-11)10-12-8(2,3)9(4,5)13-10/h11H,1,6H2,2-5H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDQIEQJUQUFRHB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C(=C)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17BO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1294009-05-4 | |
| Record name | 2-(tetramethyl-1,3,2-dioxaborolan-2-yl)prop-2-en-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Tetramethyl-1,3,2-dioxaborolan-2-yl)prop-2-en-1-ol typically involves the reaction of an appropriate alkyne with a boron-containing reagent. One common method is the hydroboration of alkynes using a borane reagent, followed by oxidation to yield the desired product . The reaction conditions often include the use of a palladium catalyst and a base to facilitate the formation of the boron-oxygen bond.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale hydroboration processes, utilizing continuous flow reactors to ensure efficient and consistent product formation. The use of automated systems for reagent addition and temperature control is crucial to maintain the desired reaction conditions and yield high-purity products .
Chemical Reactions Analysis
Copper-Catalyzed Borylation Reactions
Copper(I) catalysts enable stereoselective borylation of alkynes. For example, CuCl with NaOt-Bu and a carbene ligand (1,3-bis(2,4,6-trimethylphenyl)imidazolinium chloride) in THF facilitates the synthesis of (Z)-configured boronic esters .
Characteristic ¹H NMR signals for the (Z)-isomer include δ 6.68 (s, 1H) for the vinylic proton and δ 4.31 (d, J = 6.0 Hz, 2H) for the hydroxymethyl group .
Functionalization via Conjugate Addition
The compound participates in β-borylation of α,β-unsaturated aldehydes under Cu(I)-catalyzed conditions. For instance, reactions with cinnamaldehyde derivatives yield β-boryl acetals or homoallylic boronates (e.g., 3a/4a in a 3:1 ratio) .
Key Findings :
-
Catalyst : Cu(I)/DM-BINAP system achieves enantioselectivity (up to 98% ee) .
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Solvent Optimization : IPA enhances reaction rates and enantiomeric excess compared to THF .
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Scope : Compatible with aryl, alkyl, and silyl-substituted substrates (yields: 54–96%) .
Stability and Post-Synthetic Modifications
Scientific Research Applications
Organic Synthesis
The compound serves as an important intermediate in organic synthesis. Its boron atom can facilitate cross-coupling reactions, particularly in the formation of carbon-carbon bonds. This property is crucial in synthesizing complex organic molecules.
Key Reactions:
- Suzuki Coupling: The compound can be employed in Suzuki-Miyaura cross-coupling reactions to generate biaryl compounds, which are significant in pharmaceuticals and agrochemicals.
Case Study:
A study demonstrated the successful use of this compound in synthesizing aryltrifluoroborate salts from boronic acid pinacol esters, achieving good to excellent yields .
Materials Science
In materials science, 2-(Tetramethyl-1,3,2-dioxaborolan-2-yl)prop-2-en-1-ol has been utilized in the development of polymers and organic electronic materials.
Applications:
- Photovoltaic Devices: Research indicates that this compound can be incorporated into copolymers for photovoltaic applications. Its structural properties enhance the efficiency of charge transport within the polymer matrix .
Medicinal Chemistry
The compound has shown potential as a precursor for developing novel therapeutic agents. Its boron-containing structure is advantageous for creating compounds with enhanced biological activity.
Anticancer Activity:
Recent studies have explored the synthesis of boron-based derivatives from this compound that exhibit anticancer properties. For instance, derivatives targeting specific cancer cell lines have been synthesized using this compound as a starting material .
Table: Summary of Applications
Mechanism of Action
The mechanism of action of 2-(Tetramethyl-1,3,2-dioxaborolan-2-yl)prop-2-en-1-ol involves the formation of a boron-oxygen bond, which facilitates various coupling reactions. The boron atom acts as a Lewis acid, accepting electron pairs from nucleophiles, thereby enabling the formation of new carbon-carbon bonds. This compound’s reactivity is largely due to the presence of the dioxaborolane ring, which stabilizes the boron atom and enhances its reactivity .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table summarizes key structural analogues and their distinguishing features:
Key Observations:
- Chain Length and Solubility: The allylic chain length inversely correlates with aqueous solubility. For example, the C4 analogue (butenol derivative) exhibits lower solubility than the parent compound due to increased hydrophobicity .
- Substituent Electronic Effects: Electron-withdrawing groups (e.g., pyrazole in ) reduce boron electrophilicity, slowing transmetalation in cross-couplings. Conversely, electron-donating groups (e.g., phenoxy in ) enhance stability but may require harsher reaction conditions.
- Steric Protection : Bulky substituents like the tertiary alcohol in shield the boron center, reducing undesired side reactions (e.g., protodeboronation) .
Physicochemical Properties
- Thermal Stability: Phenoxy-linked derivatives (e.g., ) exhibit superior thermal stability (decomposition >200°C) compared to allylic alcohols (decomposition ~150°C) due to aromatic conjugation .
- Hardness (η) : Calculated absolute hardness (η = ½(I – A)) for boronate esters ranges from 3–5 eV, with tetramethyl groups slightly increasing η (i.e., reducing softness) compared to unsubstituted analogues .
Reactivity in Cross-Coupling Reactions
- Suzuki-Miyaura Coupling : The target compound reacts efficiently with aryl halides under Pd catalysis, similar to other tetramethyl dioxaborolane derivatives. However, sterically hindered analogues (e.g., ) require higher temperatures (80–100°C vs. 60°C for the parent compound) .
- Protodeboronation Resistance : Compounds with bulky substituents (e.g., tertiary alcohol in ) show reduced protodeboronation in acidic conditions compared to linear alcohols .
Biological Activity
2-(Tetramethyl-1,3,2-dioxaborolan-2-yl)prop-2-en-1-ol, also known by its CAS number 1294009-05-4, is a boron-containing compound that has garnered attention for its potential biological activities. This article explores its biological properties, including antimicrobial, anticancer, and other therapeutic effects, supported by relevant data and case studies.
The molecular formula of 2-(Tetramethyl-1,3,2-dioxaborolan-2-yl)prop-2-en-1-ol is C₉H₁₇BO₃ with a molecular weight of 184.04 g/mol. The compound has unique structural features that contribute to its biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C₉H₁₇BO₃ |
| Molecular Weight | 184.04 g/mol |
| CAS Number | 1294009-05-4 |
| Boiling Point | Not available |
| Density | Not specified |
Antimicrobial Activity
Research indicates that compounds similar to 2-(Tetramethyl-1,3,2-dioxaborolan-2-yl)prop-2-en-1-ol exhibit antimicrobial properties. For instance, derivatives of dioxaborolane have shown effectiveness against various strains of bacteria and fungi. A study highlighted that certain boron-containing compounds can inhibit the growth of multidrug-resistant Staphylococcus aureus (MRSA) with minimum inhibitory concentration (MIC) values ranging from 4–8 µg/mL .
Anticancer Properties
The anticancer potential of boron-containing compounds is significant. In vitro studies have demonstrated that similar compounds can selectively inhibit cancer cell proliferation while sparing normal cells. For example, a related compound demonstrated an IC50 value of 0.126 µM against MDA-MB-231 triple-negative breast cancer cells while showing much lower toxicity towards non-cancerous MCF10A cells . This selectivity is crucial for developing effective cancer therapies with minimal side effects.
The biological activity of 2-(Tetramethyl-1,3,2-dioxaborolan-2-yl)prop-2-en-1-ol may be attributed to its ability to interact with cellular pathways involved in apoptosis and cell cycle regulation. Boron compounds can influence enzyme activity and cellular signaling pathways, leading to enhanced apoptosis in cancer cells .
Study on Antimicrobial Efficacy
In a recent study focusing on the antimicrobial efficacy of boron derivatives, researchers evaluated the activity of several compounds against clinical isolates of MRSA and Mycobacterium species. The study found that certain derivatives exhibited potent activity with MIC values significantly lower than traditional antibiotics .
Evaluation of Anticancer Activity
Another research effort investigated the anticancer properties of boron-containing compounds in vivo using mouse models. The results indicated that these compounds could reduce tumor growth significantly compared to controls. Specifically, treatment with a related compound resulted in a more than two-log reduction in tumor burden in treated mice .
Q & A
Q. What are the common synthetic routes for preparing 2-(Tetramethyl-1,3,2-dioxaborolan-2-yl)prop-2-en-1-ol?
The compound is synthesized via hydroboration of propargyl alcohol derivatives using pinacolborane (HBpin) in the presence of transition metal catalysts like iridium or palladium. For example, a modified hydroboration protocol with optimized stoichiometry (1:1.2 alkynol:HBpin) and catalytic [Ir(COD)OMe]₂ at 60°C yields ~69% of the target boronate ester . Alternative routes involve Suzuki-Miyaura coupling of pre-functionalized alkenyl halides with tetramethyl dioxaborolane derivatives under inert atmospheres .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- ¹H/¹³C NMR : Key signals include the allylic proton (δ ~5.8–6.2 ppm, multiplet) and the boron-attached methyl groups (δ ~1.2–1.3 ppm, singlet) .
- ¹¹B NMR : A sharp peak near δ 30–35 ppm confirms the presence of the boronate ester .
- X-ray crystallography : Structural validation via SHELX software (e.g., SHELXL for refinement) resolves stereochemistry and bond angles, particularly for the boron-oxygen framework .
Q. What role does the tetramethyl dioxaborolan moiety play in the compound’s reactivity?
The tetramethyl groups act as steric and electronic stabilizers, preventing boron hydrolysis and enhancing solubility in non-polar solvents. This moiety also facilitates transmetalation in cross-coupling reactions by coordinating with palladium catalysts .
Advanced Research Questions
Q. How can reaction conditions be optimized for Suzuki-Miyaura cross-coupling using this boronate ester?
- Catalyst selection : Pd(PPh₃)₄ or Pd(dppf)Cl₂ at 1–2 mol% loading improves coupling efficiency with aryl halides .
- Solvent system : Use toluene/ethanol (3:1) with K₂CO₃ as a base to balance reactivity and solubility .
- Temperature : Reactions typically proceed at 80–100°C for 12–24 hours, monitored by TLC (Rf ~0.35 in 1:9 EtOAc/hexanes) .
Q. How to address challenges like hydrolysis or stability during storage?
- Storage : Maintain under argon at –20°C in flame-dried glassware with molecular sieves (3Å) to prevent moisture ingress .
- Handling : Use Schlenk techniques for synthesis and purification. Hydrolysis by-products (e.g., boric acid) can be removed via silica gel chromatography .
Q. What strategies mitigate undesired by-products in the synthesis?
- Stoichiometric control : Limit HBpin excess to ≤1.2 equivalents to reduce dihydroboration by-products .
- Purification : Gradient elution (hexanes to EtOAc) on silica gel isolates the target compound from oligomeric boronates .
- Reaction monitoring : In-situ ¹¹B NMR tracks boron intermediate formation, enabling early termination if side reactions dominate .
Q. How does steric hindrance from the tetramethyl groups influence cross-coupling efficiency?
The bulky tetramethyl groups slow transmetalation by restricting palladium’s access to the boron center. This necessitates longer reaction times or elevated temperatures. Bulky electron-rich ligands (e.g., SPhos) counteract this by accelerating oxidative addition .
Q. Are there computational methods to predict the reactivity of this compound in new reactions?
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model the boron center’s Lewis acidity (η ≈ 8.5 eV) and predict regioselectivity in allylic substitutions. Frontier Molecular Orbital (FMO) analysis identifies the LUMO localization on boron, guiding electrophilic attack pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
